molecular formula C8H15NO2 B1603146 1-Ethylpiperidine-3-carboxylic acid CAS No. 861071-98-9

1-Ethylpiperidine-3-carboxylic acid

Cat. No. B1603146
M. Wt: 157.21 g/mol
InChI Key: AUAARCSKNLPQTM-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-3-carboxylic acid is a compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . One such reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .


Molecular Structure Analysis

The molecular structure of 1-Ethylpiperidine-3-carboxylic acid is represented by the InChI code 1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) . The molecular weight of the compound is 157.21 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

1-Ethylpiperidine-3-carboxylic acid is a white solid . The compound has a melting point of 178-180 .

Scientific Research Applications

Material Science and Biochemistry

1-Ethylpiperidine-3-carboxylic acid and related compounds have notable applications in material science and biochemistry. The structurally similar compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, demonstrates significant potential as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, illustrating its utility in probing the structural and dynamic aspects of biomolecules and materials (Toniolo, Crisma, & Formaggio, 1998).

Bioconjugation Techniques

Research into amide bond formation in aqueous media using carbodiimide chemistry has provided insights into bioconjugation techniques. These methods are essential for linking carboxylic acids with amines, a fundamental reaction for bioconjugation in drug development and biomaterials science. The findings indicate the specificity of reaction conditions required for effective amide bond formation, highlighting the role of carboxylic acid derivatives like 1-ethylpiperidine-3-carboxylic acid in these processes (Nakajima & Ikada, 1995).

Organic Synthesis

1-Ethylpiperidine-3-carboxylic acid's derivatives have been explored for their potential in facilitating carbon-carbon bond formation in both aqueous and organic media. This approach provides a cleaner alternative to traditional methods, which often involve more hazardous reagents. Such advancements in organic synthesis techniques are crucial for developing new pharmaceuticals and materials (Graham, Murphy, & Coates, 1999).

Environmental Science

The aquatic environment's pollution with aminopolycarboxylates, which includes compounds structurally related to 1-ethylpiperidine-3-carboxylic acid, has been a significant area of study. These substances, utilized in various industrial and domestic applications for their metal ion chelating properties, have been found in considerable concentrations in aquatic environments. Research in this field focuses on understanding the environmental impact and degradation behavior of these compounds (Schmidt et al., 2004).

Plant Physiology

In the realm of plant physiology, derivatives of 1-aminocyclopropane-1-carboxylic acid, a molecule structurally similar to 1-ethylpiperidine-3-carboxylic acid, have been identified as crucial in the biosynthesis of ethylene, a plant hormone. This research highlights the role of these compounds in plant growth regulation, ethylene production, and stress response mechanisms, offering insights into agricultural applications and genetic engineering (Polko & Kieber, 2019).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 .

Future Directions

While specific future directions for 1-Ethylpiperidine-3-carboxylic acid are not available, piperidine derivatives in general are a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-ethylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAARCSKNLPQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622098
Record name 1-Ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-3-carboxylic acid

CAS RN

861071-98-9
Record name 1-Ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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